molecular formula C16H20ClN3O2 B8227102 Tert-butyl 4-(3-chloro-2-cyanophenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-chloro-2-cyanophenyl)piperazine-1-carboxylate

Cat. No. B8227102
M. Wt: 321.80 g/mol
InChI Key: UGOZOEIOWZTAPR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-chloro-2-cyanophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H20ClN3O2 and its molecular weight is 321.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(3-chloro-2-cyanophenyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(3-chloro-2-cyanophenyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

Tert-butyl 4-(3-chloro-2-cyanophenyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and chemical characterization. These compounds have been synthesized through various reactions, including condensation, nucleophilic substitution, and others. For example, Sanjeevarayappa et al. (2015) synthesized a derivative using a condensation reaction and characterized it using spectroscopic methods and X-ray diffraction studies (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015). Similarly, Gumireddy et al. (2021) prepared a sterically congested piperazine derivative, highlighting its novel chemistry (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).

Biological Evaluation

Various derivatives of tert-butyl 4-(3-chloro-2-cyanophenyl)piperazine-1-carboxylate have been evaluated for their biological activities. The studies include screening for antibacterial, anthelmintic, and other potential therapeutic effects. For instance, Sanjeevarayappa et al. (2015) assessed the in vitro antibacterial and anthelmintic activity of a synthesized compound, finding moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Crystallographic Studies

Crystallographic studies have been a significant focus for these compounds, providing insights into their molecular structure and properties. For example, the work by Mamat et al. (2012) reported the crystal and molecular structure of a derivative, providing detailed information on bond lengths and angles (Mamat, Flemming, & Köckerling, 2012).

Applications in Anticorrosive Treatment

One notable application of a derivative is in the field of corrosion inhibition. Praveen et al. (2021) investigated the anticorrosive behavior of a novel tert-butyl piperazine-1-carboxylate derivative for carbon steel in an acidic solution, demonstrating significant inhibition efficiency (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

properties

IUPAC Name

tert-butyl 4-(3-chloro-2-cyanophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)14-6-4-5-13(17)12(14)11-18/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOZOEIOWZTAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-Boc-piperazine (2.02 g, 11.0 mmol) in DMSO (20 mL) was added 2-fluoro-6-chlorobenzonitrile (1.55 g, 10 mmol) and potassium carbonate (1.52 g, 11 mmol). The mixture was stirred at 80° C. for about 48 hours. The mixture was cooled to r.t. and diluted with diethyl ether (200 mL). The solution was washed with 1N HCl (2×20 mL), H2O (3×20 mL) and brine (20 mL) and then dried over sodium sulfate and concentrated to a yellow oil. Purification by flash chromatography (4:1 hexanes/ethyl acetate) gave the title compound (2.5 g, 86%) as a colorless oil.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.